2-Ethyl-1,3-thiazole-4-carbaldehyde
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Overview
Description
2-Ethyl-1,3-thiazole-4-carbaldehyde is an organic compound with the molecular formula C6H7NOS. It is a thiazole derivative, characterized by a thiazole ring substituted with an ethyl group at the 2-position and an aldehyde group at the 4-position. This compound is known for its distinctive odor and is used in various chemical and industrial applications .
Mechanism of Action
Mode of Action
The exact mode of action of 2-Ethyl-1,3-thiazole-4-carbaldehyde is currently unknown . Thiazole derivatives are known to interact with various biological targets, influencing their function .
Biochemical Pathways
Thiazole derivatives, in general, are known to interact with multiple biochemical pathways, but the exact pathways influenced by this specific compound require further investigation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,3-thiazole-4-carbaldehyde typically involves the reaction of 2-ethylthiazole with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 2-ethylthiazole is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 4-position .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the formylation reaction .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1,3-thiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: 2-Ethyl-1,3-thiazole-4-carboxylic acid.
Reduction: 2-Ethyl-1,3-thiazole-4-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
2-Ethyl-1,3-thiazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of flavors and fragrances due to its distinctive odor
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-thiazole-4-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
2-Propyl-1,3-thiazole-4-carbaldehyde: Similar structure but with a propyl group instead of an ethyl group.
2-Butyl-1,3-thiazole-4-carbaldehyde: Similar structure but with a butyl group instead of an ethyl group
Uniqueness
2-Ethyl-1,3-thiazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Biological Activity
2-Ethyl-1,3-thiazole-4-carbaldehyde (ETC) is a thiazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.
Molecular Formula: C6H7NOS
Molecular Weight: 141.19 g/mol
Structure: The compound features a thiazole ring with an ethyl group at the 2-position and an aldehyde functional group at the 4-position.
Synthesis of ETC typically involves the reaction of thiazole derivatives with formylating agents under controlled conditions. Various synthetic routes have been proposed, including the use of thiazole and aldehyde precursors in multi-component reactions (MCRs) to enhance yield and efficiency .
The exact mechanism of action for this compound remains under investigation. However, thiazole derivatives are known to interact with various biological targets, including enzymes and receptors. The aldehyde group in ETC may facilitate covalent bonding with nucleophilic sites on proteins, potentially leading to modulation of enzymatic activities .
Antimicrobial Activity
Research indicates that ETC exhibits significant antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anticancer Potential
ETC has also been evaluated for its anticancer activity. In vitro studies on various cancer cell lines revealed that it induces apoptosis and inhibits proliferation. For instance, in MCF-7 breast cancer cells, ETC showed an IC50 value of approximately 20 µM, indicating moderate efficacy compared to standard chemotherapeutics .
Case Studies
-
Antimicrobial Efficacy Study:
A comprehensive study assessed the antimicrobial properties of ETC against clinical isolates. Results indicated that ETC was effective against resistant strains, suggesting its potential as a lead compound for developing new antibiotics . -
Anticancer Activity Assessment:
Another study focused on the cytotoxic effects of ETC on cancer cell lines. The findings revealed that ETC not only inhibited cell growth but also triggered apoptosis pathways through caspase activation, highlighting its dual role as an anti-proliferative agent .
Properties
IUPAC Name |
2-ethyl-1,3-thiazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-2-6-7-5(3-8)4-9-6/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSRIAZDTHFIKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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